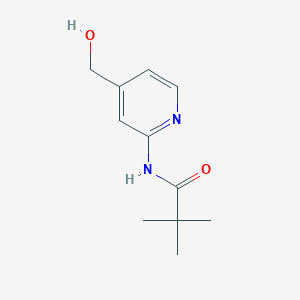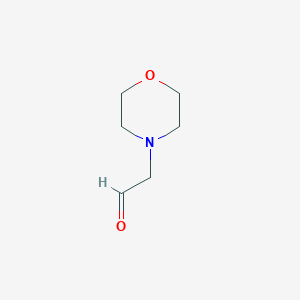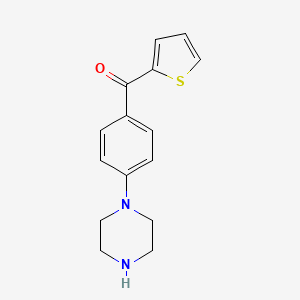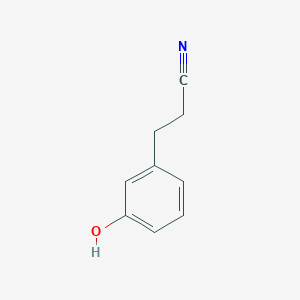
3-(3-Hydroxyphenyl)propanenitrile
Descripción general
Descripción
3-(3-Hydroxyphenyl)propanenitrile is a member of phenols.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonds and Anomeric Effect
3-(3-Hydroxyphenyl)propanenitrile has been studied in the context of intramolecular hydrogen bonds and anomeric effects. A theoretical study using ab initio methods explored its properties along with other related nitriles, providing insights into its stability and geometric trends influenced by these molecular interactions (Fernández, Vázquez, & Ríos, 1992).
Catalysis and Chemical Synthesis
This compound has applications in chemical synthesis, particularly in the formation of β-hydroxy nitriles. Metal(II) Schiff base complexes have been used as catalysts for the conversion of epoxides to β-hydroxy nitriles, including derivatives of 3-hydroxy propanenitrile, under mild conditions. This method yields biologically-active molecules efficiently (Naeimi & Moradian, 2006).
Biocompatible Polymers and Imaging Applications
Research in 2020 introduced biocompatible, aliphatic, light-emitting terpolymers incorporating 3-(N-isopropylacrylamido)propanenitrile and related compounds. These terpolymers find use in diverse applications like Fe(III) sensing, cellular imaging, and as security ink, demonstrating the versatility of 3-hydroxypropanenitrile derivatives in advanced material science (Mahapatra et al., 2020).
Enantioselective Synthesis
The compound's derivatives have been utilized in enantioselective synthesis. For example, (S)-3-hydroxy-3-(2-thienyl) propanenitrile, a key chiral building block, has been synthesized using lipase-catalyzed transesterification, demonstrating the importance of 3-hydroxypropanenitrile in producing chiral compounds for pharmaceutical applications (Liu et al., 2016).
Bio-Based Chemical Production
3-Hydroxypropionic acid, closely related to 3-hydroxypropanenitrile, is a valuable platform chemical serving as a precursor for various compounds like acrylonitrile. Its production via microbial pathways highlights the biological and environmental significance of this chemical class (Vidra & Németh, 2017).
Propiedades
Nombre del producto |
3-(3-Hydroxyphenyl)propanenitrile |
|---|---|
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
3-(3-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H9NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4H2 |
Clave InChI |
WKUNJVDLRFNPBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CCC#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)
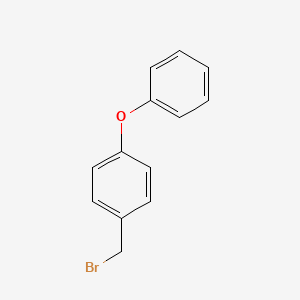
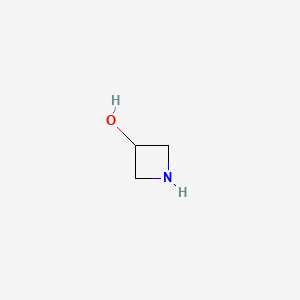
![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

